
(R)-2-((4-(Trifluorométhyl)phénoxy)méthyl)oxirane
Vue d'ensemble
Description
(R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Substitutions de la Proline
Le groupe trifluorométhyle, comme dans « (R)-2-((4-(Trifluorométhyl)phénoxy)méthyl)oxirane », a été utilisé dans les substitutions de la proline. La proline est un acide aminé unique qui présente une variété de fonctions dans les contextes biologiques . Le groupe trifluorométhyle peut être utilisé pour marquer la proline, offrant un nouveau domaine d’application de recherche . Ce marquage contourne l’absence de rapporteurs NH-RMN courants dans les fragments peptidiques-prolyliques .
Marquage RMN
Le groupe trifluorométhyle a été utilisé dans le marquage RMN. L’utilisation de prolines substituées par CF3 dans le marquage RMN a été étudiée, et les résultats révèlent des facteurs importants à prendre en compte avec l’utilisation de prolines substituées par CF3 dans le marquage RMN .
Amélioration des Interactions aux Interfaces Non Polaires
Le groupe trifluorométhyle a été utilisé pour améliorer les interactions aux interfaces non polaires. Les mesures de lipophilie démontrent que la proline substituée par CF3 présente une hydrophobicité comparable à celle de la valine, suggérant l’application potentielle de ces résidus pour améliorer les interactions aux interfaces non polaires .
Produits Pharmaceutiques, Agrochimiques et Matériaux
Le groupe trifluorométhyle joue un rôle de plus en plus important dans les produits pharmaceutiques, les agrochimiques et les matériaux . Ce groupe a été utilisé dans la trifluorométhylation des intermédiaires radicalaires centrés sur le carbone .
Trifluorométhylation Radicalaire
Le groupe trifluorométhyle a été utilisé dans la trifluorométhylation radicalaire. Des progrès récents dans la trifluorométhylation des intermédiaires radicalaires centrés sur le carbone ont été décrits .
Fonctionnalisation Déhydroxylative
Le groupe trifluorométhyle a été utilisé dans la fonctionnalisation déhydroxylative. Une grande attention a été portée à la synthèse de composés organiques fonctionnalisés par fonctionnalisation déhydroxylative d’alcools parents .
Mécanisme D'action
Target of action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that this compound could interact with a variety of biological targets due to the presence of this group.
Mode of action
Without specific studies on this compound, it’s hard to say exactly how it interacts with its targets. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. The trifluoromethyl group is known to play a role in a variety of biochemical reactions .
Propriétés
IUPAC Name |
(2R)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652901 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851528-84-2 | |
| Record name | (2R)-2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


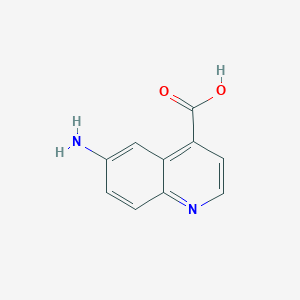
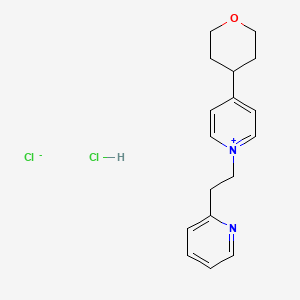
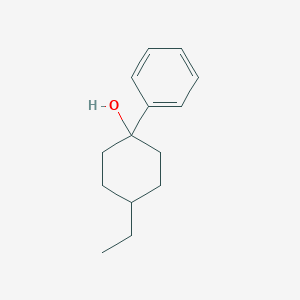
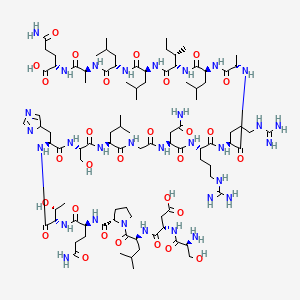
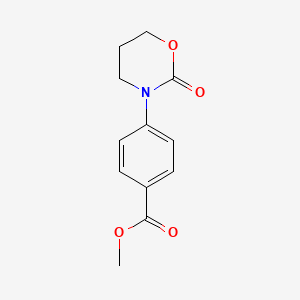
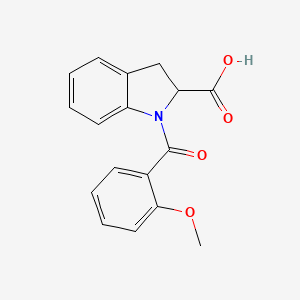

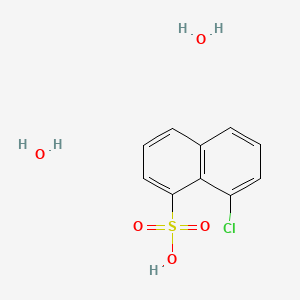

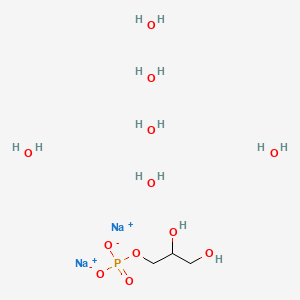
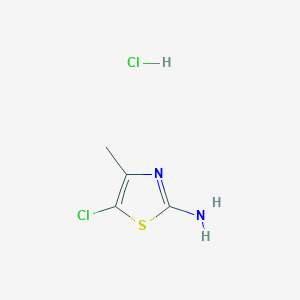
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1499125.png)
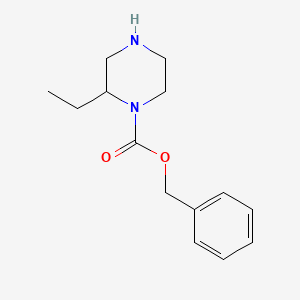
![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)
